2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and an amino group, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid typically involves the reaction of 6-methoxypyridin-3-amine with pyridine-3-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 6-methoxypyridin-3-amine and the carboxylic acid group of pyridine-3-carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but with optimized conditions for higher yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[(6-hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: Formation of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-hydroxypyridin-3-yl)amino]pyridine-3-carboxylic acid
- 2-[(6-methoxypyridin-3-yl)amino]pyridine-3-methanol
- 2-[(6-methoxypyridin-3-yl)amino]nicotinic acid
Uniqueness
2-[(6-methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
35716-74-6 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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